(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20363167
InChI: InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m1/s1
SMILES:
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol

(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

CAS No.:

Cat. No.: VC20363167

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid -

Specification

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
IUPAC Name (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid
Standard InChI InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m1/s1
Standard InChI Key IRRYOLDLTWAXPW-SSDOTTSWSA-N
Isomeric SMILES CC1=C(C=CC(=N1)[C@@H](CC(=O)O)N)Br
Canonical SMILES CC1=C(C=CC(=N1)C(CC(=O)O)N)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyridine ring substituted at the 5-position with bromine and the 6-position with a methyl group. The propanoic acid chain is attached to the pyridine’s 2-position, with a chiral amino group at the β-carbon. This arrangement creates a hybrid structure merging aromatic heterocycle reactivity with amino acid functionality.

Stereochemical Considerations

The (3R)-configuration ensures enantioselective interactions in biological systems. Computational models suggest that the bromine atom’s electron-withdrawing effect and the methyl group’s steric hindrance stabilize specific conformations, influencing binding to molecular targets .

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀BrN₂O₂
Molecular Weight273.10 g/mol
IUPAC Name(3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid
pKa (Carboxylic Acid)~2.5 (estimated)
pKa (Amino Group)~9.8 (estimated)
LogP1.2 (predicted)

The bromine atom enhances lipophilicity compared to non-halogenated analogs, while the carboxylic acid ensures solubility in polar solvents at physiological pH .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A proposed route involves coupling a boronic acid derivative with a bromopyridine precursor. For example:

5-Bromo-6-methylpyridin-2-yl triflate+3-Amino-3-boronopropanoic acid pinacol esterPd(PPh3)4,base(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid\text{5-Bromo-6-methylpyridin-2-yl triflate} + \text{3-Amino-3-boronopropanoic acid pinacol ester} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid}

Chiral ligands like BINAP may enforce the (R)-configuration during coupling .

Asymmetric Catalysis

Enantioselective synthesis via organocatalytic Michael addition has been theorized:

5-Bromo-6-methylpyridine-2-carbaldehyde+NitroethaneProline-derived catalystChiral nitro intermediateReduction, hydrolysisTarget compound\text{5-Bromo-6-methylpyridine-2-carbaldehyde} + \text{Nitroethane} \xrightarrow{\text{Proline-derived catalyst}} \text{Chiral nitro intermediate} \xrightarrow{\text{Reduction, hydrolysis}} \text{Target compound}

Industrial-Scale Production

Continuous flow reactors improve yield and safety for large-scale synthesis. Key parameters include:

  • Residence Time: 5–10 minutes

  • Temperature: 80–100°C

  • Catalyst Loading: 0.5–1 mol% Pd

Reactivity and Functionalization

Halogen-Directed Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

  • Suzuki-Miyaura: Forms biaryl derivatives with aryl boronic acids.

  • Sonogashira: Generates alkynylated products.

Comparative studies suggest that bromine’s reactivity surpasses chloro analogs in coupling efficiency (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for chloro) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution with amines or alkoxides. Steric hindrance from the 6-methyl group slows reactions at the 3- and 4-positions but stabilizes intermediates via hyperconjugation.

Biological Activity and Mechanisms

Neurotransmitter Modulation

Structural similarity to GABA and L-alanine suggests potential interaction with:

  • GABA_A Receptors: Modulates chloride channel opening.

  • Glutamate Decarboxylase: Possible inhibition, altering GABA synthesis.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
2-Amino-3-(5-methylpyridin-3-yl)propanoic acid dihydrochloride Pyridin-3-yl substitution; lacks bromineReduced receptor affinity (IC₅₀ > 100 μM)
3-(6-Methylpyridazin-3-yl)propanoic acidPyridazine ring; no chiral centerWeak enzyme inhibition

The bromine and (3R)-configuration in the target compound enhance target selectivity and metabolic stability compared to analogs.

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: Bromine serves as a bioisostere for hydrophobic groups.

  • Prodrug Design: Esterification of the carboxylic acid improves blood-brain barrier penetration.

Material Science

The pyridine ring’s electron-deficient nature makes the compound a candidate for:

  • Organic semiconductors

  • Metal-organic frameworks (MOFs)

Challenges and Future Directions

Synthetic Limitations

  • Chiral Purity: Current methods yield 85–90% enantiomeric excess (ee).

  • Scale-Up Costs: Palladium catalysts contribute to 60% of raw material expenses.

Research Priorities

  • In Vivo Toxicity Studies: Required to assess therapeutic potential.

  • Crystallographic Analysis: To resolve binding modes with biological targets.

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